N-Boc-2-nitrobenzenesulfonamide

Catalog No.
S762367
CAS No.
198572-71-3
M.F
C11H14N2O6S
M. Wt
302.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-2-nitrobenzenesulfonamide

CAS Number

198572-71-3

Product Name

N-Boc-2-nitrobenzenesulfonamide

IUPAC Name

tert-butyl N-(2-nitrophenyl)sulfonylcarbamate

Molecular Formula

C11H14N2O6S

Molecular Weight

302.31 g/mol

InChI

InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(14)12-20(17,18)9-7-5-4-6-8(9)13(15)16/h4-7H,1-3H3,(H,12,14)

InChI Key

WAYBGHIVTXTUCZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Protecting group chemistry:

  • N-Boc-2-NBS serves as a protecting group for amines in organic synthesis. [, ]
  • The "Boc" group (tert-butoxycarbonyl) shields the amine functionality from unwanted reactions while allowing for the manipulation of other functional groups within the molecule. [, ]
  • Once the desired modifications are complete, the Boc group can be selectively removed under mild acidic conditions to regenerate the free amine. [, ]

Peptide synthesis:

  • N-Boc-2-NBS finds particular application in peptide synthesis, a process of creating peptides (chains of amino acids) which are essential components of proteins.
  • It is commonly used in the Boc strategy, a popular method for peptide synthesis that relies on Boc protecting groups for amines.
  • In this strategy, N-Boc-2-NBS is used to introduce the Boc protecting group to the N-terminus (the first amino acid) of the peptide chain.

Macrocyclization:

  • N-Boc-2-NBS can also act as a macrocyclization agent, facilitating the formation of macrocycles (large cyclic molecules). []
  • It achieves this by selectively alkylating amines, initiating and controlling the cyclization process. []
  • This property makes N-Boc-2-NBS valuable for synthesizing various macrocyclic compounds with potential applications in drug discovery and material science. []

N-Boc-2-nitrobenzenesulfonamide, also known as N-(tert-butoxycarbonyl)-2-nitrobenzenesulfonamide, is a chemical compound with the molecular formula C₁₁H₁₄N₂O₆S. It features a nitro group and a sulfonamide functional group, making it a valuable intermediate in organic synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, facilitating various

As N-Boc-2-NBS is primarily mentioned as a synthetic intermediate, a specific mechanism of action is not applicable.

Due to the lack of specific data, it's important to handle N-Boc-2-NBS with standard laboratory precautions, including wearing gloves, eye protection, and working in a fume hood. Nitro-containing compounds can have explosive tendencies, so proper handling procedures are essential [].

  • Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst. This transformation is crucial for synthesizing primary amines from nitro precursors.
  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles, leading to the formation of N-substituted sulfonamides. Common reagents include alkyl halides or sulfonate esters.

These reactions highlight the compound's versatility in synthetic chemistry.

N-Boc-2-nitrobenzenesulfonamide exhibits biological activity primarily through its role as an intermediate in synthesizing bioactive molecules. Its ability to form N-protected primary amines is particularly valuable in medicinal chemistry, where these amines may exhibit pharmacological properties. The compound's derivatives can also be explored for their potential activities against various biological targets.

The synthesis of N-Boc-2-nitrobenzenesulfonamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-nitrobenzenesulfonamide and tert-butyl chloroformate.
  • Reaction Conditions: The reaction is usually conducted in the presence of a base such as triethylamine, which facilitates the formation of the Boc-protected sulfonamide .
  • Purification: Following the reaction, purification methods such as recrystallization or chromatography are employed to obtain high-purity product.

This method ensures that the final compound retains its desired properties for subsequent applications.

N-Boc-2-nitrobenzenesulfonamide finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate for synthesizing N-protected primary amines, essential in pharmaceuticals and bioactive molecules .
  • Glycosylation Reactions: The compound is utilized in synthesizing novel 1-thioglycosides, aiding studies on complex carbohydrates and biochemical processes.
  • Polyamine Derivative Synthesis: It plays a role in producing selectively N-functionalized polyamine derivatives, which have medicinal applications.
  • Odorless Organic Synthesis Protocols: The compound contributes to developing new protocols that enhance laboratory safety by minimizing odors during reactions.

Research has demonstrated that N-Boc-2-nitrobenzenesulfonamide interacts with various biological systems primarily through its derivatives. These derivatives can undergo further transformations that affect their reactivity and biological activity. Studies focusing on its mechanism of action reveal that the compound interacts with targets via acylation and alkylation processes, influencing biochemical pathways related to amine synthesis .

Several compounds share structural similarities with N-Boc-2-nitrobenzenesulfonamide, each possessing unique properties:

Compound NameStructure FeaturesUnique Properties
N-Boc-N-benzyl-o-nitrobenzenesulfonamideContains benzyl group alongside nitrobenzene structureEnhanced lipophilicity and potential for bioactivity
2-NitrobenzenesulfonamideLacks Boc protectionMore reactive due to unprotected amine functionality
N-(tert-butoxycarbonyl)-4-nitrophenylsulfonamideSimilar Boc protection but different nitro positionDifferent reactivity patterns due to structural variations

These comparisons illustrate how N-Boc-2-nitrobenzenesulfonamide stands out due to its specific protective group and functional characteristics, making it particularly useful in synthetic applications.

XLogP3

2.1

Dates

Last modified: 08-15-2023

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